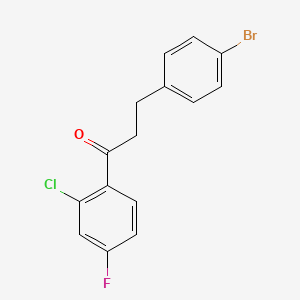

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

CAS No.: 898761-80-3

Cat. No.: VC3372834

Molecular Formula: C15H11BrClFO

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898761-80-3 |

|---|---|

| Molecular Formula | C15H11BrClFO |

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2 |

| Standard InChI Key | IBZNLSYMKGHYLU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Br |

Introduction

Chemical Identity and Structural Properties

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one is a synthetic organic compound belonging to the propanone class. This molecule contains a propan-1-one backbone with two substituted phenyl groups: a 4-bromophenyl group at position 3 and a 2-chloro-4-fluorophenyl group at position 1. The compound is characterized by its multiple halogen substituents (bromine, chlorine, and fluorine), which contribute to its unique chemical properties and potential reactivity.

Basic Identification Parameters

The compound carries specific identification parameters that distinguish it from similar molecular structures, as outlined in Table 1.

Table 1: Identification Parameters of 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

| Parameter | Value |

|---|---|

| CAS Number | 898761-80-3 |

| Molecular Formula | C₁₅H₁₁BrClFO |

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one |

The compound's structure features a central propan-1-one chain connecting two differently substituted aromatic rings. The 4-bromophenyl group is positioned at carbon-3 of the propanone chain, while the 2-chloro-4-fluorophenyl group is attached at the carbonyl position.

Structural Isomers and Related Compounds

Several structurally similar compounds appear in chemical research literature, including 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one (CAS 898761-66-5). This positional isomer differs only in the chlorine atom's position on the fluorophenyl ring (3-position versus 2-position) . These subtle structural differences can significantly impact reactivity patterns, physical properties, and potential biological activities.

Physical and Chemical Properties

Physical Characteristics

While detailed physical property data specific to this compound is limited in the research literature, its molecular features suggest properties typical of halogenated propanones. The compound likely exists as a crystalline solid at room temperature, given its molecular weight and the presence of multiple aromatic rings.

Chemical Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

-

The carbonyl group (C=O) serves as a key electrophilic center, susceptible to nucleophilic addition reactions

-

The halogen substituents (Br, Cl, F) can participate in various substitution and coupling reactions

-

The propanone backbone provides potential for enolization reactions

These structural features make it a versatile intermediate for further chemical transformations in organic synthesis.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one typically involves the formation of carbon-carbon bonds between the appropriate aryl halides and propanone derivatives. Based on available literature, several synthetic routes may be employed.

Palladium-Catalyzed Coupling Reactions

One potential approach involves palladium-catalyzed cross-coupling reactions, which have become increasingly important for forming complex organic molecules containing multiple aromatic rings. These methods allow for selective bond formation under relatively mild conditions, particularly valuable when working with halogen-containing substrates.

Alternative Synthetic Pathways

By analogy with similar compounds, alternative synthesis routes might include:

-

Friedel-Crafts acylation of bromobenzene with appropriately substituted acid chlorides

-

Condensation reactions between suitably functionalized precursors

-

Sequential halogenation of a simpler propanone scaffold

The specific conditions for these reactions would need to be optimized based on the reactivity patterns of the halogenated aromatic rings involved .

Applications and Research Significance

Pharmaceutical and Medicinal Chemistry Applications

Compounds with structural features similar to 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one have been investigated for their potential pharmaceutical applications. The presence of multiple halogen substituents can confer specific binding properties to biological targets, potentially affecting pharmacokinetic profiles and biological activities.

Synthetic Intermediate Value

This compound's most significant value may lie in its utility as an intermediate in organic synthesis. The multiple functional groups provide various reactive sites for further elaboration into more complex structures. The carbonyl group, in particular, serves as a versatile handle for additional transformations.

Analytical Characterization Methods

Spectroscopic Analysis Techniques

The characterization of 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one typically employs several complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide critical structural information about the carbon framework and hydrogen environments

-

Infrared (IR) Spectroscopy: Would reveal the characteristic carbonyl stretching vibration (~1680-1700 cm⁻¹) and aromatic C-H stretching patterns

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the halogenated structures

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to assess the purity of such compounds and to separate them from synthetic byproducts or starting materials.

X-ray Crystallography

For definitive structural characterization, single-crystal X-ray diffraction analysis would provide the most comprehensive three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements.

Comparative Analysis with Structural Analogs

Comparison with Position Isomers

The positional isomer 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one differs from the target compound only in the position of the chlorine atom on the fluorophenyl ring . This subtle structural difference may influence:

-

Crystal packing and solid-state properties

-

Reactivity patterns, particularly in sterically demanding transformations

-

Potential biological activity profiles if evaluated in pharmaceutical screening

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | 898761-80-3 | C₁₅H₁₁BrClFO | 341.6 | Target compound |

| 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one | 898761-66-5 | C₁₅H₁₁BrClFO | 341.6 | Chlorine at position 3 |

| 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 350474-66-7 | C₁₅H₁₀BrFO | 305.14 | Contains C=C double bond; no chlorine |

| 1-(4-Bromophenyl)-3-chloropropan-1-one | 31736-73-9 | C₉H₈BrClO | 247.52 | Single aromatic ring |

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and selective synthetic routes to 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one. Green chemistry approaches that minimize waste and reduce the use of hazardous reagents would be particularly valuable.

Structure-Activity Relationship Studies

If pharmaceutical applications are pursued, systematic modification of the structure to establish structure-activity relationships could provide valuable insights. This might include variations in:

-

The position and identity of halogen substituents

-

The length and substitution pattern of the propanone linker

-

Introduction of additional functional groups to enhance specific properties

Materials Science Applications

Investigation of potential applications in materials science, particularly in the development of specialty polymers or electronic materials, represents another promising research direction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume